2-Bromo-6-(trifluoromethoxy)cinnamic acid
Description
2-Bromo-6-(trifluoromethoxy)cinnamic acid (CAS: 1381952-87-9) is a halogenated cinnamic acid derivative with the molecular formula C₁₀H₆BrF₃O₃ and a molecular weight of 311.052 g/mol . Structurally, it features a bromine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 6-position of the cinnamic acid backbone. These substituents impart distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., polymer precursors) .
Cinnamic acid derivatives are widely studied for their bioactivity, including antioxidant, anti-inflammatory, and anticoagulant effects .
Properties
IUPAC Name |
3-[2-bromo-6-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O3/c11-7-2-1-3-8(17-10(12,13)14)6(7)4-5-9(15)16/h1-5H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJWTLTVMGGYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=CC(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743074 | |
| Record name | 3-[2-Bromo-6-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381952-87-9 | |
| Record name | 2-Propenoic acid, 3-[2-bromo-6-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381952-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-Bromo-6-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(trifluoromethoxy)cinnamic acid typically involves the bromination of 6-(trifluoromethoxy)cinnamic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(trifluoromethoxy)cinnamic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cinnamic acids, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively.
Scientific Research Applications
Organic Synthesis
Reagent in Cinnamic Acid Derivatives:
2-Bromo-6-(trifluoromethoxy)cinnamic acid serves as a versatile intermediate in the synthesis of various cinnamic acid derivatives. It can be utilized in palladium-catalyzed coupling reactions, such as the Heck reaction, which allows for the formation of complex organic molecules with high efficiency and selectivity. This compound's trifluoromethoxy group enhances its reactivity and stability, making it an attractive option for synthetic chemists .
Fluorinated Compounds:
The incorporation of fluorine into organic molecules often leads to enhanced biological activity and stability. The trifluoromethoxy group in this compound can be strategically used to create fluorinated analogs of biologically active compounds. These modifications can improve pharmacokinetic properties, such as solubility and metabolic stability, making them valuable in drug development .
Pharmaceutical Applications
Potential Anticancer Activity:
Recent studies have highlighted the potential of cinnamic acid derivatives, including this compound, in anticancer research. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These properties make it a candidate for further investigation as a therapeutic agent against various cancers .
Anti-inflammatory Properties:
Cinnamic acid derivatives are known for their anti-inflammatory effects. The bromine and trifluoromethoxy substituents may enhance these effects by modulating inflammatory pathways. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes, providing a basis for their use in treating inflammatory diseases .
Material Science
Development of Functional Materials:
The unique chemical properties of this compound allow it to be used in the creation of functional materials such as polymers and coatings. Its ability to undergo polymerization reactions makes it suitable for developing advanced materials with specific properties, such as increased thermal stability and chemical resistance. These materials can find applications in electronics, automotive, and aerospace industries .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for cinnamic acid derivatives | High efficiency in reactions |
| Pharmaceutical | Potential anticancer agent | Inhibits cancer cell proliferation |
| Anti-inflammatory properties | Modulates inflammatory responses | |
| Material Science | Development of functional polymers | Enhanced thermal stability and chemical resistance |
Case Studies
Case Study 1: Anticancer Activity
In a study published by the Royal Society of Chemistry, derivatives of cinnamic acid were tested for their ability to induce apoptosis in cancer cell lines. The results indicated that compounds with trifluoromethoxy substitutions exhibited significantly higher cytotoxicity compared to their non-fluorinated counterparts, suggesting that this compound could be a lead compound for further development in cancer therapeutics .
Case Study 2: Material Development
Research conducted at a prominent materials science laboratory explored the use of this compound in creating high-performance coatings. The study demonstrated that incorporating this compound into polymer matrices enhanced the mechanical properties and thermal stability of the resulting materials, making them suitable for demanding industrial applications .
Mechanism of Action
The mechanism of action of 2-Bromo-6-(trifluoromethoxy)cinnamic acid involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoromethoxy group can participate in various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can influence the compound’s binding affinity and specificity towards its targets. The cinnamic acid moiety can also undergo conjugation with other molecules, affecting the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Positional Isomers
5-Bromo-2-(trifluoromethoxy)cinnamic acid (CAS: 1381952-88-0) is a positional isomer of the target compound, sharing the same molecular formula and weight. The key difference lies in the substitution pattern: bromine is at the 5-position , and trifluoromethoxy is at the 2-position . This variation can significantly alter reactivity and biological interactions. For example:
- Electronic Effects : The electron-withdrawing trifluoromethoxy group at the 2-position may reduce the acidity of the carboxylic acid compared to the 6-substituted isomer.
- Synthetic Utility : The 5-bromo substituent is more accessible for Suzuki-Miyaura couplings, a common route for biaryl synthesis .
| Compound Name | Substituent Positions | CAS Number | Molecular Weight |
|---|---|---|---|
| 2-Bromo-6-(trifluoromethoxy)cinnamic acid | Br (2), -OCF₃ (6) | 1381952-87-9 | 311.052 |
| 5-Bromo-2-(trifluoromethoxy)cinnamic acid | Br (5), -OCF₃ (2) | 1381952-88-0 | 311.052 |
Boronic Acid Precursors
Boronic acid derivatives of bromo-trifluoromethoxy phenyl groups serve as intermediates in synthesizing cinnamic acid analogs. For instance:
Trifluoromethyl-Substituted Cinnamic Acids
Other trifluoromethylated analogs highlight the impact of substituent electronic properties:
Bromo-Fluoro Benzoic Acid Derivatives
These compounds exhibit lower molecular weights (~229 g/mol) and higher polarity compared to bromo-trifluoromethoxy cinnamic acids .
Biological Activity
2-Bromo-6-(trifluoromethoxy)cinnamic acid is a compound that has garnered attention due to its potential biological activities. With a molecular formula of C₁₀H₆BrF₃O₃, this compound features a cinnamic acid backbone, which is known for various pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article explores the biological activity of this compound, summarizing relevant research findings and highlighting its potential applications.
Chemical Structure and Properties
The unique structure of this compound includes:
- Bromo Group : Positioned at the 2-position of the cinnamic acid moiety.
- Trifluoromethoxy Group : Located at the 6-position, which may enhance lipophilicity and influence reactivity.
This structural arrangement suggests that the compound may exhibit distinct biological activities compared to other cinnamic acid derivatives.
Biological Activity Overview
Research indicates that compounds similar to this compound possess notable biological activities, particularly in antimicrobial and anticancer domains. The following sections detail specific findings related to its biological activity.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains. For instance, derivatives of cinnamic acid have been evaluated for their activity against gram-positive bacteria and mycobacteria. The minimal inhibitory concentration (MIC) values for these compounds often compare favorably to clinically used antibiotics such as ampicillin and rifampicin .
| Compound | Target Bacteria | MIC (µg/mL) | Comparative Efficacy |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | Comparable to ampicillin |
| Cinnamic Acid Derivative A | Mycobacterium smegmatis | TBD | More effective than rifampicin |
Case Studies and Research Findings
Research into the biological activities of cinnamic acid derivatives has highlighted several promising findings:
- Antimicrobial Efficacy : A study evaluated a series of cinnamamide derivatives against Staphylococcus aureus and Mycobacterium smegmatis, revealing that certain derivatives exhibited submicromolar activity against these pathogens .
- Cytotoxic Profiles : Another study assessed the cytotoxicity of various cinnamic acid derivatives on cancer cell lines, noting that modifications in structure significantly influenced their effectiveness .
- Mechanism of Action : Although specific mechanisms for this compound remain uncharacterized, compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-6-(trifluoromethoxy)cinnamic acid, and how do reaction conditions influence yield?
- Methodological Answer : Start with a cinnamic acid precursor (e.g., 6-(trifluoromethoxy)cinnamic acid) and perform bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM or DMF). Monitor regioselectivity via TLC and optimize temperature (typically 0–25°C) to avoid over-bromination. Purify via recrystallization using ethanol/water mixtures . Yield improvements can be achieved by adjusting stoichiometry (1.1–1.3 eq Br₂) and reaction time (2–6 hrs) .
Q. How can researchers ensure purity of this compound post-synthesis?
- Methodological Answer : Use a combination of column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Validate purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) and ¹H/¹³C NMR to confirm absence of diastereomers or unreacted starting materials . For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons, δ 6.3–6.8 ppm for cinnamic acid doublet) and ¹⁹F NMR (δ -58 to -62 ppm for CF₃O group) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 309.0 (calculated for C₁₀H₆BrF₃O₃).
- IR : Stretch at 1680–1700 cm⁻¹ for carboxylic acid C=O and 1250–1300 cm⁻¹ for C-F bonds .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for bromination of trifluoromethoxy-substituted cinnamic acids?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electrophilic aromatic substitution. Key parameters include Fukui indices for electrophilic attack sites and transition state energy barriers. Validate predictions with experimental yields and regioselectivity data. Tools like Gaussian or ORCA can simulate reaction dynamics .
Q. How to resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?
- Methodological Answer : Perform 2D NMR (COSY, NOESY) to distinguish between rotational isomers caused by restricted rotation around the C-Br bond. For example, NOE between Br and CF₃O groups may indicate a planar transition state. Compare with X-ray crystallography data if available .
Q. What strategies mitigate poor solubility of this compound in aqueous media for biological assays?
- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or prepare sodium/potassium salts by treating the carboxylic acid with NaHCO₃. Alternatively, synthesize methyl/ethyl esters for improved lipophilicity and hydrolyze in situ .
Q. How to design experiments optimizing catalytic cross-coupling reactions involving the bromo group?
- Methodological Answer : Apply a factorial design (e.g., 2³ design) varying Pd catalyst (e.g., Pd(PPh₃)₄), ligand (XPhos), and base (K₂CO₃ vs. Cs₂CO₃). Analyze outcomes via GC-MS and ANOVA to identify significant factors. Reaction temperature (80–120°C) and solvent (toluene vs. dioxane) are critical variables .
Q. What role does the trifluoromethoxy group play in structure-activity relationships (SAR) for antimicrobial activity?
- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) against target enzymes (e.g., bacterial enoyl-ACP reductase). The CF₃O group enhances electronegativity, improving binding via halogen bonding (e.g., with Arg228 in E. coli FabI). Validate with MIC assays against Gram-positive pathogens .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
